molecular formula C23H38BrNO4S B14369694 Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate CAS No. 90159-97-0

Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate

Cat. No.: B14369694
CAS No.: 90159-97-0
M. Wt: 504.5 g/mol
InChI Key: UTAZLJFKNZZADI-UHFFFAOYSA-N
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Description

Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is an organic compound that features a benzenesulfonyl group, a bromine atom, and a hexadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using the same synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Reduction Products: Reduction typically yields sulfinic acids or thiols.

Mechanism of Action

The mechanism of action of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group can act as an electrophile, while the bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives . These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(benzenesulfonyl)amino]-2-chlorohexadecanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-[(benzenesulfonyl)amino]-2-iodohexadecanoate: Contains an iodine atom, leading to different reactivity and properties.

    Methyl 3-[(benzenesulfonyl)amino]-2-fluorohexadecanoate: Fluorine substitution results in unique chemical behavior.

Uniqueness

Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chlorine, iodine, and fluorine analogs. This makes it particularly useful in certain chemical reactions and applications where bromine’s reactivity is advantageous .

Properties

CAS No.

90159-97-0

Molecular Formula

C23H38BrNO4S

Molecular Weight

504.5 g/mol

IUPAC Name

methyl 3-(benzenesulfonamido)-2-bromohexadecanoate

InChI

InChI=1S/C23H38BrNO4S/c1-3-4-5-6-7-8-9-10-11-12-16-19-21(22(24)23(26)29-2)25-30(27,28)20-17-14-13-15-18-20/h13-15,17-18,21-22,25H,3-12,16,19H2,1-2H3

InChI Key

UTAZLJFKNZZADI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(C(=O)OC)Br)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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